3-amino-N-(2-aminoethyl)-2-methylbenzamide
Overview
Description
3-amino-N-(2-aminoethyl)-2-methylbenzamide is an organic compound with a complex structure that includes both amine and amide functional groups
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various cellular targets, influencing a range of biological processes .
Mode of Action
It’s known that similar compounds can interact with their targets in a variety of ways, such as inhibiting or activating enzymatic activity, modulating signal transduction pathways, or altering cellular structures .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, including those involved in cell growth, apoptosis, and signal transduction .
Result of Action
Similar compounds have been found to exert a variety of effects at the molecular and cellular levels, including altering gene expression, modulating cellular signaling, and affecting cell growth and survival .
Action Environment
The action, efficacy, and stability of 3-amino-N-(2-aminoethyl)-2-methylbenzamide can be influenced by various environmental factors . These may include the pH of the environment, the presence of other molecules, and the temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2-aminoethyl)-2-methylbenzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the acylation of 2-methylbenzoic acid with an appropriate amine, followed by the introduction of the aminoethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(2-aminoethyl)-2-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzamides, while reduction can produce diamines.
Scientific Research Applications
3-amino-N-(2-aminoethyl)-2-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its amine and amide groups.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Dopamine: A neuromodulatory molecule with a similar amine group structure.
Indazole derivatives: Compounds with similar aromatic structures and biological activities.
Uniqueness
What sets 3-amino-N-(2-aminoethyl)-2-methylbenzamide apart from similar compounds is its unique combination of functional groups and its specific structural configuration. This uniqueness allows it to participate in a broader range of chemical reactions and interactions, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
3-amino-N-(2-aminoethyl)-2-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7-8(3-2-4-9(7)12)10(14)13-6-5-11/h2-4H,5-6,11-12H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBICGOYFPUPRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C(=O)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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